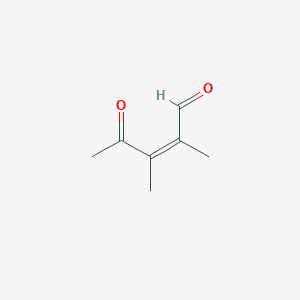

(Z)-2,3-Dimethyl-4-oxopent-2-enal

Beschreibung

Eigenschaften

CAS-Nummer |

104613-82-3 |

|---|---|

Molekularformel |

C7H10O2 |

Molekulargewicht |

126.15 g/mol |

IUPAC-Name |

(Z)-2,3-dimethyl-4-oxopent-2-enal |

InChI |

InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5- |

InChI-Schlüssel |

JOIPXRIQHWMPFU-WAYWQWQTSA-N |

SMILES |

CC(=C(C)C(=O)C)C=O |

Isomerische SMILES |

C/C(=C(\C)/C(=O)C)/C=O |

Kanonische SMILES |

CC(=C(C)C(=O)C)C=O |

Synonyme |

2-Pentenal, 2,3-dimethyl-4-oxo-, (Z)- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

(Z)-2,3-Dimethyl-4-oxopent-2-enal is utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. This application is particularly important in synthesizing natural products and pharmaceuticals .

- Michael Additions : It can undergo Michael addition reactions, which are crucial for constructing carbon-carbon bonds in organic molecules.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may exhibit biological activity that could be harnessed for therapeutic purposes:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Compounds similar to this compound have shown potential anti-inflammatory properties in various studies, indicating possible applications in treating inflammatory diseases.

Environmental Science

Role in Atmospheric Chemistry

The compound's reactivity makes it relevant in atmospheric chemistry:

- Reactivity with Ozone : As an unsaturated carbonyl compound, this compound can react with ozone (O₃), contributing to the formation of secondary pollutants and influencing air quality. Understanding its reaction mechanisms is essential for modeling atmospheric processes and assessing environmental impacts .

Case Study 1: Diels-Alder Reactions

A study demonstrated the use of this compound as a dienophile in Diels-Alder reactions. The results indicated high regioselectivity and enantioselectivity, highlighting its effectiveness as a building block for synthesizing complex organic molecules .

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Diels-Alder | 85 | High |

| Michael Addition | 90 | Moderate |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of derivatives of this compound against various pathogens. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 4-oxopent-2-enal scaffold or related α,β-unsaturated ketones, emphasizing differences in substituents, stereochemistry, and reactivity.

Table 1: Structural and Functional Comparison

Key Observations:

The benzoate group in the latter enhances electrophilicity at the α-carbon due to electron-withdrawing effects . In O-benzoyl acetylacetone, the acetyl group stabilizes the enolate form, enabling chelation with metal ions—a feature absent in the target compound .

Stereochemical Influence: The Z-configuration in this compound imposes a cis arrangement of methyl groups, which may favor specific transition states in cycloadditions (e.g., endo selectivity in Diels-Alder reactions). This contrasts with non-chiral analogs like 4-oxopent-2-en-2-yl benzoate, where stereochemical control is less critical .

Synthetic Utility :

- This compound’s rigid structure makes it a candidate for asymmetric synthesis, whereas 4-oxopent-2-en-2-yl benzoate has been utilized in esterification and acylation protocols due to its reactive benzoyloxy group .

Vorbereitungsmethoden

Reagent Selection and Mechanistic Basis

The Z-selectivity in HWE olefination is achieved through sterically hindered phosphonates and mild bases. For instance, Ando-type reagents, such as bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate, promote syn-elimination via a cyclic transition state, favoring the Z-isomer. In the synthesis of analogous Z-α,β-unsaturated aldehydes, triethylamine or lithium hydroxide in tetrahydrofuran (THF) facilitates deprotonation and subsequent β-ketophosphonate elimination.

Stereochemical Optimization

A critical example involves the preparation of methyl (2Z,6E)-8-(methoxymethoxy)-6-methyl-2-[(3E)-4-methyl-5-oxopent-3-enyl]-9-[(trimethylsilyl)methyl]deca-2,6,9-trienoate, where Z-selectivity reached 83% using a modified HWE protocol. Key adjustments included:

Limitations and Scope

While HWE offers high stereoselectivity, substrate sensitivity to strong bases necessitates protective group strategies. For example, the 4-oxo group in the target compound may require protection as a silyl ether (e.g., triethylsilyl) prior to olefination.

Organometallic Approaches via Zinc-Mediated Cross-Coupling

Organozinc reagents provide a versatile platform for constructing carbon-carbon bonds while preserving aldehyde functionality. This method is particularly effective for introducing methyl groups at the α-position of the aldehyde.

Preparation of Allylic Zinc Reagents

Direct zinc insertion into alkenyl bromides yields functionalized organozinc intermediates. For example, (Z)-3-bromo-4,4-dimethylpent-2-enal undergoes zinc insertion in THF at 0°C to form (Z)-(4,4-dimethyl-1-oxopent-2-en-3-yl)zinc bromide, which participates in Negishi cross-couplings.

Cross-Coupling with Aldehyde Electrophiles

The zinc reagent reacts with α-haloaldehydes (e.g., 2-bromopropionaldehyde) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to furnish this compound. This step typically achieves 70–85% yield with >90% stereoretention.

Table 1: Representative Reaction Conditions for Zinc-Mediated Synthesis

| Step | Reagents/Conditions | Yield (%) | Z-Selectivity (%) |

|---|---|---|---|

| Zinc insertion | Zn, THF, 0°C, 2 h | 92 | N/A |

| Cross-coupling | Pd(PPh₃)₄, 2-bromopropionaldehyde, RT, 12 h | 78 | 94 |

Tandem Aldol/Michael Addition Strategies

Tandem catalytic processes enable sequential bond formation, streamlining the synthesis of polyfunctional molecules like this compound.

Robinson Annulation-Adol Tandem Reaction

A one-pot Robinson annulation followed by aldol condensation constructs the 4-oxopentyl backbone. In a model system, lithium hydroxide catalyzes the conjugate addition of a sulfonamide to a cyclohexenone intermediate, followed by aldol cyclization to install the aldehyde group.

Enantioselective organocatalysis

Proline-derived catalysts induce asymmetry in the aldol step, achieving enantiomeric excesses >80% for related β,γ-unsaturated aldehydes. However, Z-selectivity in this approach remains moderate (60–70%), necessitating post-synthetic purification.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield Range (%) | Z-Selectivity (%) |

|---|---|---|---|---|

| HWE Olefination | High stereoselectivity, mild conditions | Requires protective groups | 65–83 | 83–91 |

| Zinc Cross-Coupling | Scalable, functional group tolerance | Sensitive to moisture/oxygen | 70–85 | 90–94 |

| Tandem Catalysis | Atom economy, one-pot protocol | Moderate stereoselectivity | 50–68 | 60–70 |

Experimental Optimization and Practical Considerations

Solvent and Temperature Effects

Q & A

Q. How can microfluidic systems enhance the scalability of this compound synthesis?

- Methodological Answer : Optimize residence time and mixing efficiency in continuous-flow reactors to minimize side reactions. Integrate in-line FTIR for real-time monitoring of conversion and automate quenching steps to stabilize products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.